3-Cyclopentylpropiolic acid

Description

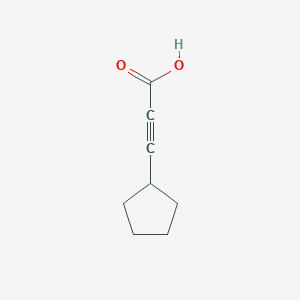

3-Cyclopentylpropiolic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of propiolic acid where a cyclopentyl group is attached to the terminal carbon of the alkyne group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

3-cyclopentylprop-2-ynoic acid |

InChI |

InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-4H2,(H,9,10) |

InChI Key |

SFSJZLUMVZEDDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclopentylpropiolic acid can be synthesized through several methods. One common approach involves the alkylation of propiolic acid with cyclopentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylpropiolic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cyclopentylpropiolic acid derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydrogen atoms on the cyclopentyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylpropiolic acid derivatives with additional oxygen-containing functional groups, while reduction can produce cyclopentylpropiolic acid with saturated carbon-carbon bonds.

Scientific Research Applications

Pharmaceutical Applications

3-Cyclopentylpropiolic acid is primarily utilized in the pharmaceutical industry for the preparation of ester prodrugs. These prodrugs are designed to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs) by enhancing their solubility and stability. The lipophilicity of the cypionate group allows for effective sequestration in fat depots after intramuscular injection, leading to sustained release profiles of the active ingredient.

Key Examples:

- Testosterone Cypionate : Used in hormone replacement therapy, it provides a longer half-life compared to testosterone.

- Estradiol Cypionate : Employed in hormone therapy for menopausal symptoms, offering improved bioavailability.

- Hydrocortisone Cypionate : Utilized for its anti-inflammatory properties, particularly in chronic conditions.

Cosmetic Applications

The compound is also explored for its potential use in cosmetic formulations. Its derivatives can serve as emollients or skin conditioning agents due to their ability to enhance skin hydration and texture. The incorporation of this compound into cosmetic products can improve product stability and skin feel.

Research Findings:

- A study indicated that esters derived from this compound exhibit favorable skin penetration properties, making them suitable candidates for topical formulations .

Synthetic Intermediate

In organic synthesis, this compound acts as an important intermediate for the synthesis of various complex molecules. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of new compounds with potential biological activities.

Synthetic Pathways:

- The synthesis of this compound can be achieved through the reaction of cyclopentanone with alkali hydroxides under controlled temperature conditions, yielding high purity and yield .

- It has been utilized in the synthesis of bicyclic guanidines, which possess antifungal activities .

Case Study 1: Pharmaceutical Formulation Development

A recent study focused on the formulation of a sustained-release injectable system using testosterone cypionate. The results demonstrated that the cypionate ester significantly prolonged the release rate compared to non-esterified testosterone, underscoring its effectiveness in hormone therapy applications.

Case Study 2: Cosmetic Product Efficacy

In a clinical trial assessing a moisturizer containing cypionic acid derivatives, participants reported improved skin hydration levels after four weeks of use. The study highlighted the compound's potential as an effective skin conditioning agent.

Mechanism of Action

The mechanism of action of 3-Cyclopentylpropiolic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The cyclopentyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne group can participate in various chemical reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Cyclopentylpropionic acid: Similar in structure but lacks the alkyne group.

Cyclopentylacetic acid: Contains a cyclopentyl group attached to an acetic acid moiety.

Propiolic acid: The parent compound without the cyclopentyl group.

Uniqueness

3-Cyclopentylpropiolic acid is unique due to the presence of both a cyclopentyl group and an alkyne group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.

Biological Activity

3-Cyclopentylpropiolic acid, also known as cyclopentanepropionic acid, is an aliphatic carboxylic acid with the chemical formula . It has garnered attention for its potential biological activities, although research on this compound remains limited. This article aims to summarize the available data on its biological activity, including relevant case studies and research findings.

- IUPAC Name : 3-cyclopentylpropanoic acid

- Molecular Formula :

- Average Molecular Weight : 142.1956 g/mol

- CAS Registry Number : Not available

- SMILES Representation : OC(=O)CCC1CCCC1

This compound is classified under carboxylic acids, which are characterized by the presence of a carboxyl group . This compound is noted for being a synthetic metabolite, primarily identified in individuals exposed to it or its derivatives, thus categorizing it within the human exposome .

Metabolic Pathways and Exposome

Research indicates that this compound is not a naturally occurring metabolite but can be found in human blood as a result of exposure to the compound. Its presence in the human body suggests potential metabolic pathways that could be relevant for pharmacological applications . The compound's role in the exposome highlights its significance in understanding environmental and health interactions.

Pharmacological Applications

The primary application of this compound lies within pharmaceutical formulations. It has been utilized to prepare ester prodrugs that exhibit increased half-lives compared to their parent compounds. The lipophilic nature of the cyclopentyl group allows for prolonged retention in fat depots post-injection, leading to a steady release of active ingredients over time . Notable examples include various hormone cypionates used in therapeutic settings.

Case Studies and Research Findings

Limited studies have been published regarding the specific biological activities of this compound. However, existing literature provides insights into its potential effects:

- Metabolomic Studies : A study identified this compound in human blood samples, suggesting its relevance in metabolic profiling and exposure assessment .

- Pharmaceutical Research : Research into cypionic acids indicates their utility in developing prodrugs with enhanced pharmacokinetic properties. The ability to modify pharmacological agents through esterification with cyclopentyl groups has been documented, although specific studies on this compound are scarce .

Comparative Analysis Table

| Property/Characteristic | This compound |

|---|---|

| Molecular Formula | |

| Average Molecular Weight | 142.1956 g/mol |

| Biological Role | Synthetic metabolite |

| Applications | Pharmaceutical formulations |

| Notable Uses | Prodrug synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyclopentylpropiolic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of cyclopentyl derivatives often involves coupling reactions, such as Sonogashira or alkyne-functionalization protocols. For example, Scheme 2 in evidence 18 outlines cyclopentyl acetic acid synthesis using Pd/C-catalyzed hydrogenation and subsequent functionalization. Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) should be systematically varied to optimize yield. Characterization via NMR and HPLC (as per analytical guidelines in evidence 3) ensures product purity. Replication of conditions and iterative adjustments are critical for reproducibility .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Safety protocols from SDS documents (evidence 4, 9, 15) recommend using chemically resistant gloves (nitrile or neoprene), fume hoods for handling, and emergency showers for exposure. Storage should be in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Stability studies using accelerated aging tests (e.g., thermal stress at 40°C for 1 month) can empirically determine shelf-life .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C) confirms structural integrity, while HPLC with UV detection quantifies purity (>98% by area normalization). Mass spectrometry (HRMS) validates molecular weight. For trace impurities, GC-MS or LC-MS/MS is recommended. Cross-referencing with pharmacopeial standards (e.g., USP) ensures compliance with regulatory guidelines, as outlined in evidence 3 .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in novel cycloaddition reactions?

- Methodological Answer : Experimental design should include controlled variables (e.g., stoichiometry, solvent polarity, and catalyst type) and a control group (e.g., non-catalytic conditions). Kinetic studies via in-situ FTIR or NMR monitor reaction progress. Hypothesis testing (e.g., electronic effects of the cyclopentyl group on regioselectivity) requires DFT calculations to predict transition states, validated by experimental outcomes. Detailed protocols must align with reproducibility standards in evidence 5 .

Q. What strategies are recommended for resolving contradictory data in catalytic applications of this compound derivatives?

- Methodological Answer : Contradictions in catalytic efficiency or selectivity may arise from unaccounted variables (e.g., trace moisture or oxygen). Replicate experiments under rigorously controlled conditions (e.g., glovebox for air-sensitive reactions). Statistical tools (ANOVA, Tukey’s test) identify significant differences. Cross-validation with independent techniques (e.g., X-ray crystallography for stereochemical confirmation) and literature comparison (evidence 6) mitigate bias .

Q. What computational modeling approaches can predict the electronic properties of this compound, and how should these models be validated experimentally?

- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects are modeled via PCM. Validation involves comparing computed IR spectra with experimental data (evidence 20). For tautomeric equilibria, variable-temperature NMR experiments corroborate theoretical predictions. Transparent reporting of parameters (e.g., convergence criteria) is essential per evidence 5 .

Q. How can researchers ensure ethical and reproducible reporting of this compound studies?

- Methodological Answer : Follow ethical guidelines in evidence 21: disclose synthesis hazards, obtain institutional review for safety protocols, and provide raw data in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Reference prior studies rigorously (evidence 19) and avoid redundant publication. Peer review templates (evidence 5) ensure methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.